mu-1,5-Pentanediyldilithium

Description

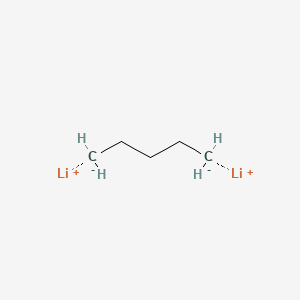

μ-1,5-Pentanediyldilithium is an organolithium compound featuring two lithium atoms bridged by a 1,5-pentanediyldiyl group. Such bridged dilithium species are critical in synthetic chemistry, particularly in deprotonation and polymerization reactions.

Properties

CAS No. |

2223-58-7 |

|---|---|

Molecular Formula |

C5H10Li2 |

Molecular Weight |

84.1 g/mol |

IUPAC Name |

dilithium;pentane |

InChI |

InChI=1S/C5H10.2Li/c1-3-5-4-2;;/h1-5H2;;/q-2;2*+1 |

InChI Key |

ZEFNMRMJJKIGBT-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[Li+].[CH2-]CCC[CH2-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reaction with 1,5-Dihalopentane: mu-1,5-Pentanediyldilithium can be synthesized by reacting 1,5-dihalopentane with metallic lithium in an ether solution at 0°C.

Lithium-Halogen Exchange: Another method involves the lithium-halogen exchange reaction between 1,5-diiodopentane and tert-butyllithium at -78°C.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring strict control of temperature and inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions:

Oxidation and Reduction: mu-1,5-Pentanediyldilithium can undergo oxidation and reduction reactions, although these are less common.

Substitution Reactions: It is more commonly involved in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

Major Products:

Cyclohexane Derivatives: Conversion of carbonyl and metal halides into cyclohexane derivatives.

α,ω-Difunctional Compounds: Formation of α,ω-difunctional compounds such as 1,5-bis(trimethylsilyl)pentane.

Scientific Research Applications

Chemistry:

Building Block Reagent: Used in organic synthesis for constructing complex molecules.

Biology and Medicine:

Industry:

Mechanism of Action

Mechanism: mu-1,5-Pentanediyldilithium acts as a nucleophile in many reactions, attacking electrophilic centers to form new bonds. The presence of lithium atoms enhances its reactivity and allows it to participate in various organic transformations .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with 1,5-Pentanediol and Derivatives

1,5-Pentanediol (HO(CH₂)₅OH) is a diol precursor to μ-1,5-pentanediyldilithium. Key differences include:

Key Findings :

- The methyl-substituted analog (3-Methyl-1,5-pentanediol) exhibits higher thermal stability (melting point 146°C) compared to unsubstituted diols, suggesting steric and electronic effects influence stability .

- Organolithium compounds like μ-1,5-pentanediyldilithium are typically moisture-sensitive and require inert handling conditions, contrasting with the diols’ relative stability .

Comparison with Other Bridged Organolithium Compounds

Bridged dilithium compounds (e.g., μ-1,4-butanediydilithium) share structural similarities but differ in chain length and reactivity:

| Compound | Bridge Length | Reactivity | Applications |

|---|---|---|---|

| μ-1,5-Pentanediyldilithium | 5-carbon chain | Moderate deprotonation strength | Polymerization initiators |

| μ-1,4-Butanediydilithium | 4-carbon chain | Higher basicity | Alkene dimerization |

| μ-1,6-Hexanediydilithium | 6-carbon chain | Lower reactivity due to steric hindrance | Specialty polymer synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.